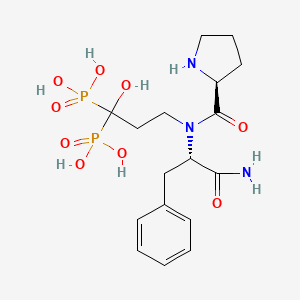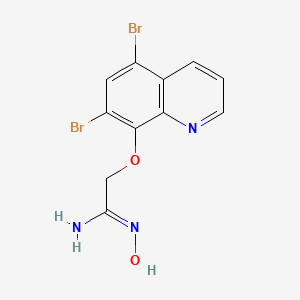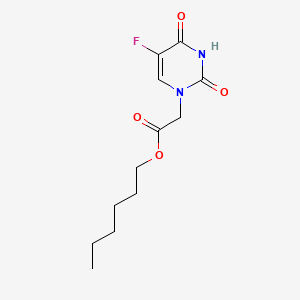
N-Acetyl-S-(4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Acetamido-3-((4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamido group, a thioether linkage, and a dihydropyrimidine ring, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Acetamido-3-((4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of an appropriate acetamido precursor with a thioether-containing dihydropyrimidine derivative under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH settings to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like crystallization, chromatography, and recrystallization are crucial to obtain high-purity products suitable for research and application.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways involving thioether and dihydropyrimidine-containing compounds.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and catalysts, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of ®-2-Acetamido-3-((4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of metabolic processes.
Comparación Con Compuestos Similares
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer synthesis.
N-(1,3-Benzothiazol-2-yl)-4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide:
Uniqueness: ®-2-Acetamido-3-((4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid stands out due to its combination of an acetamido group, thioether linkage, and dihydropyrimidine ring, which are not commonly found together in similar compounds. This unique structure provides distinct reactivity and potential for diverse applications in various scientific fields.
Propiedades
Número CAS |
66065-62-1 |
|---|---|
Fórmula molecular |
C10H14N4O3S |
Peso molecular |
270.31 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(4-imino-1-methylpyrimidin-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C10H14N4O3S/c1-6(15)12-7(9(16)17)5-18-10-13-8(11)3-4-14(10)2/h3-4,7,11H,5H2,1-2H3,(H,12,15)(H,16,17)/t7-/m0/s1 |
Clave InChI |
DAIHVCUUUODXCH-ZETCQYMHSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSC1=NC(=N)C=CN1C)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC1=NC(=N)C=CN1C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)
![N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12901459.png)

![Furo[2,3-g][2,1]benzoxazole](/img/structure/B12901475.png)

![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid](/img/structure/B12901489.png)


![3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate](/img/structure/B12901504.png)



![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)

